Cas no 16155-09-2 (1-(methoxymethyl)-4-methylsulfanylbenzene)
1-(methoxymethyl)-4-methylsulfanylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(methoxymethyl)-4-methylsulfanylbenzene
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- MDL: MFCD22489598
- Inchi: 1S/C9H12OS/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6H,7H2,1-2H3
- InChI Key: ZYEULRRMNFDCEW-UHFFFAOYSA-N
- SMILES: C1(COC)=CC=C(SC)C=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
1-(methoxymethyl)-4-methylsulfanylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB435454-1 g |
4-Methoxymethylphenyl methyl sulfide |
16155-09-2 | 1g |
€594.40 | 2023-06-16 | ||
| abcr | AB435454-5 g |
4-Methoxymethylphenyl methyl sulfide |
16155-09-2 | 5g |
€1373.40 | 2023-06-16 | ||
| abcr | AB435454-1g |
4-Methoxymethylphenyl methyl sulfide; . |
16155-09-2 | 1g |
€1048.40 | 2025-02-15 | ||
| abcr | AB435454-5g |
4-Methoxymethylphenyl methyl sulfide |
16155-09-2 | 5g |
€1373.40 | 2023-09-04 | ||
| abcr | AB435454-500mg |
4-Methoxymethylphenyl methyl sulfide; . |
16155-09-2 | 500mg |
€764.40 | 2025-02-15 | ||
| abcr | AB435454-250mg |
4-Methoxymethylphenyl methyl sulfide; . |
16155-09-2 | 250mg |
€551.20 | 2025-02-15 |
1-(methoxymethyl)-4-methylsulfanylbenzene Suppliers
1-(methoxymethyl)-4-methylsulfanylbenzene Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 1-(methoxymethyl)-4-methylsulfanylbenzene
Comprehensive Overview of 1-(Methoxymethyl)-4-Methylsulfanylbenzene (CAS No. 16155-09-2): Properties, Applications, and Industry Insights
1-(Methoxymethyl)-4-methylsulfanylbenzene (CAS No. 16155-09-2) is an organosulfur compound with a unique molecular structure that combines a methoxymethyl group and a methylsulfanyl (thioether) moiety attached to a benzene ring. This chemical entity has garnered attention in recent years due to its versatile applications in pharmaceutical intermediates, flavor and fragrance formulations, and specialty chemical synthesis. The compound's dual functional groups make it a valuable building block for designing more complex molecules, particularly in medicinal chemistry where sulfur-containing aromatics are increasingly explored for their bioactivity.
In the context of green chemistry trends, researchers are investigating 16155-09-2 as a potential precursor for sustainable material development. The methoxymethyl group offers interesting reactivity patterns under mild conditions, aligning with industry demands for energy-efficient synthesis routes. Analytical studies using GC-MS and NMR spectroscopy confirm the compound's stability profile, with particular interest in its thermal decomposition characteristics for high-temperature applications.
The flavor and fragrance industry has shown growing interest in 1-(methoxymethyl)-4-methylsulfanylbenzene due to its potential as a flavor modifier. While not currently approved for food use in most jurisdictions, preliminary olfactory evaluations suggest it may contribute sulfurous aroma notes similar to those found in alliaceous plants. This aligns with consumer trends favoring natural-identical flavor compounds and umami-enhancing additives in the food sector.
From a materials science perspective, the methylsulfanylbenzene core structure demonstrates interesting electronic properties that make it a candidate for organic semiconductor research. Recent patents have explored derivatives of CAS 16155-09-2 in OLED materials and conductive polymers, particularly where controlled electron donor-acceptor interactions are required. The compound's crystallization behavior has also been studied for potential applications in molecular electronics.
In pharmaceutical research, the thioether functionality of 1-(methoxymethyl)-4-methylsulfanylbenzene is being examined for its potential in prodrug design and metabolic pathway modulation. While not itself bioactive, the molecule serves as a valuable scaffold for medicinal chemistry explorations, particularly in developing CYP450 enzyme substrates and targeted drug delivery systems. Its lipophilicity profile (calculated logP ≈ 2.3) makes it particularly interesting for CNS drug development research.
Analytical methods for 16155-09-2 typically involve reverse-phase HPLC with UV detection (optimal at 254 nm) or GC analysis using moderately polar stationary phases. The compound shows good stability in ambient storage conditions, though recommendations suggest protection from prolonged light exposure due to potential photochemical degradation of the methoxymethyl group. These characteristics are particularly relevant for quality control protocols in industrial applications.
Environmental fate studies indicate that 1-(methoxymethyl)-4-methylsulfanylbenzene undergoes aerobic biodegradation in soil systems with a half-life of approximately 15-30 days, depending on microbial activity. This places it within the moderately persistent category, sparking interest in developing bio-based derivatives with improved environmental profiles. The compound's ecotoxicity data suggests low acute risk to aquatic organisms, though comprehensive life cycle assessments are still ongoing.
Industrial scale production of CAS 16155-09-2 typically involves Friedel-Crafts alkylation strategies or nucleophilic substitution reactions on pre-functionalized benzene derivatives. Recent process optimization efforts have focused on catalytic methods to improve atom economy and reduce organic solvent waste, responding to the chemical industry's push toward greener synthetic methodologies. These advancements have made the compound more accessible for high-throughput screening applications.
From a regulatory standpoint, 1-(methoxymethyl)-4-methylsulfanylbenzene is not currently listed on major chemical inventories (such as TSCA or REACH) as a substance of concern. However, proper laboratory handling procedures should always be followed, including the use of appropriate PPE and ventilation controls. The compound's safety data sheet should be consulted for specific handling recommendations.
Future research directions for 16155-09-2 may explore its potential in click chemistry applications, given the reactivity of its sulfur center, or as a building block for metal-organic frameworks (MOFs). The compound's unique combination of oxygen and sulfur functionalities presents opportunities in asymmetric catalysis and chiral auxiliary development. These emerging applications position 1-(methoxymethyl)-4-methylsulfanylbenzene as an interesting subject for continued investigation across multiple scientific disciplines.
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